![molecular formula C11H13N3 B1581675 (S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 59592-35-7](/img/structure/B1581675.png)
(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole
Overview
Description
Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . They play a significant role in combating fungal pathogens .
Synthesis Analysis
Imidazoles are synthesized in various ways. For instance, two newly synthesized imidazo [1,2-a]pyridine derivative molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis
Imidazoles have been found to exhibit excellent antifungal activity against fungal pathogens . They inhibit the formation of yeast to mold as well as ergosterol formation .Physical And Chemical Properties Analysis
Imidazole is a white or colourless solid that is soluble in water, producing a mildly alkaline solution . It is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .Scientific Research Applications
Antimicrobial Applications
- A study by Mallemula et al. (2015) synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and their derivatives, demonstrating significant in vitro antimicrobial activity against various bacterial and fungal pathogens. This suggests the potential use of these compounds in developing new antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).
Synthesis and Structural Analysis
- Il’icheva et al. (2017) focused on the synthesis and structure of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, contributing to the understanding of the structural properties and potential applications of such compounds in various chemical processes (Il’icheva, Baranov, Begantsova, Varvarin, & Bochkarev, 2017).
Insulin-like Growth Factor Receptor-1 (IGF-1R) Inhibition
- Velaparthi et al. (2007) explored a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of IGF-1R. The modifications in the imidazole moiety aimed to improve selectivity and potency against IGF-1R, indicating potential applications in cancer therapy or metabolic disorder treatments (Velaparthi et al., 2007).
Chemosensor Development
- Xiang et al. (2013) developed a novel conjugated polymer based on 2-(pyridin-2-yl)-1H-benzo[d]imidazole. This polymer showed selective chemosensor capabilities for Cu2+ and Ni2+, as well as certain amino acids, demonstrating its potential as a sensitive and selective detection tool in chemical and biochemical analyses (Xiang, Lin, Cui, Wang, Zhou, Li, & Cao, 2013).
Corrosion Inhibition
- Yadav et al. (2016) investigated the use of benzimidazole derivatives, including a compound with a pyrrolidin-1-yl group, as corrosion inhibitors for N80 steel in hydrochloric acid. The study showed that these compounds are effective in reducing corrosion, indicating their potential application in industrial settings (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Mechanism of Action
The selected molecules inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
Safety and Hazards
Future Directions
Imidazoles and their derivatives continue to be a focus of research due to their significant role in combating fungal pathogens . The novel compound Probe II, which was synthesized during the study, shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .
properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVBMUGKDNVNB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359418 | |
Record name | (S)-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59592-35-7 | |
Record name | (S)-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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